Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide
Description
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Properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-8(12)7-3-1-2-6-4-5-10-11(6)7/h1-5H,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUWRUPDFQQBRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=NN2C(=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501286844 | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373223-82-5 | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373223-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrazolo[1,5-a]pyridine-7-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501286844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Novel Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amide Derivatives
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antitubercular agents.[1][2][3] This guide provides a comprehensive overview of the synthesis and characterization of a targeted class of these compounds: novel pyrazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives. We will delve into robust synthetic strategies, from the construction of the core heterocyclic system to the final amide coupling. Furthermore, this document details the critical analytical techniques required for unambiguous structural elucidation and purity assessment, providing researchers and drug development professionals with a practical and scientifically grounded framework for advancing their work in this promising area.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The fusion of a pyrazole and a pyridine ring creates the pyrazolo[1,5-a]pyridine system, a rigid, planar N-heterocycle that has captured the attention of medicinal chemists.[2] Its unique electronic properties and the ability to readily functionalize various positions on the bicyclic core make it an ideal scaffold for designing molecules that can interact with a wide range of biological targets.[2][4] Derivatives have shown potent activity as protein kinase inhibitors, which are crucial in targeted cancer therapy.[3][4]
Specifically, the introduction of a carboxylic acid amide moiety at the 7-position offers a versatile handle for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These parameters are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This guide focuses on a rational and reproducible approach to synthesizing and characterizing these valuable derivatives.
Synthetic Strategies and Methodologies
The synthesis of pyrazolo[1,5-a]pyridine-7-carboxylic acid amides can be logically dissected into two main stages: the construction of the core pyrazolo[1,5-a]pyridine-7-carboxylic acid intermediate and the subsequent amide bond formation.
Stage 1: Synthesis of the Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Core
A prevalent and effective method for constructing the pyrazolo[1,5-a]pyridine scaffold is the [3+2] cycloaddition reaction.[5][6] This approach typically involves the reaction of an N-aminopyridinium ylide with a suitable dipolarophile. For the purpose of this guide, we will focus on a pathway that leads to the desired 7-carboxylic acid functionality.
Workflow for Core Synthesis
Caption: Synthetic workflow for the pyrazolo[1,5-a]pyridine-7-carboxylic acid core.
Detailed Protocol:
-
Step 1: N-Amination of Pyridine:
-
To a solution of the appropriately substituted pyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) portion-wise at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting N-aminopyridinium salt can often be precipitated with a non-polar solvent like diethyl ether and isolated by filtration.
-
-
Causality Behind Experimental Choices: The choice of aminating agent can influence reaction efficiency and ease of purification. MSH is often preferred for its crystalline nature and relatively stable properties. The low-temperature addition helps to control the exothermicity of the reaction.
-
Step 2: [3+2] Cycloaddition:
-
Suspend the N-aminopyridinium salt in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a base, typically potassium carbonate (K2CO3), to generate the N-iminopyridinium ylide in situ.
-
To this mixture, add ethyl propiolate, which acts as the dipolarophile.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir for 4-12 hours until TLC indicates the consumption of the starting material.
-
After cooling, perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate.
-
Purify the crude product by column chromatography on silica gel.
-
-
Causality Behind Experimental Choices: The in situ generation of the ylide is crucial as these intermediates can be unstable. DMF is an excellent solvent for this step due to its high boiling point and ability to dissolve the ionic intermediates. Ethyl propiolate is chosen as the alkyne partner to directly install the required carboxylate group at the 7-position.[1]
-
Step 3: Saponification:
-
Dissolve the purified ethyl pyrazolo[1,5-a]pyridine-7-carboxylate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Heat the mixture to reflux for 1-4 hours.
-
Monitor the disappearance of the ester starting material by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~3-4, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
-
Causality Behind Experimental Choices: Saponification is a standard and reliable method for hydrolyzing esters to carboxylic acids. The use of a mixed solvent system ensures the solubility of both the ester and the hydroxide salt. Acidification is the critical step to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution.
Stage 2: Amide Bond Formation
With the core carboxylic acid in hand, the final step is the coupling with a diverse range of primary or secondary amines to generate the target amide derivatives. The choice of coupling agent is critical for ensuring high yields and minimizing side reactions.
Workflow for Amide Coupling
Caption: General workflow for the amide coupling reaction.
Detailed Protocol (using HATU as an example):
-
Dissolve the pyrazolo[1,5-a]pyridine-7-carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM).
-
Add the desired amine (1.1 equivalents).
-
Add an organic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Finally, add the coupling agent, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Trustworthiness and Self-Validation: This protocol is a self-validating system. The progress can be meticulously tracked by LC-MS, allowing for the identification of the starting materials, the activated intermediate, and the final product, confirming the reaction's progression and success.
-
Expertise & Causality: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and often leads to cleaner products and higher yields, especially with challenging or sterically hindered substrates.[7] The base (DIPEA) is crucial not only to deprotonate the carboxylic acid but also to neutralize the acid byproduct generated during the activation step, driving the reaction to completion.
Characterization of Novel Derivatives
Unambiguous characterization is paramount to confirm the structure and purity of the newly synthesized compounds. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is the first and most crucial analysis. The spectra should show characteristic signals for the pyrazolo[1,5-a]pyridine core protons, as well as signals corresponding to the specific amine fragment introduced. The disappearance of the carboxylic acid proton signal (~12-13 ppm) and the appearance of an amide N-H proton signal (typically ~7-9 ppm, if applicable) are key indicators of a successful reaction.
-
¹³C NMR: This technique confirms the carbon framework of the molecule. The presence of the amide carbonyl carbon signal (typically in the 160-175 ppm range) is a definitive marker for the target compound.[8]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the synthesized compound. The observed mass should match the calculated molecular weight of the target molecule to within a few parts per million (ppm), confirming its elemental composition.
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening. The analysis should be run with a suitable method, often using a C18 column with a gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid.
Data Presentation
All quantitative and key characterization data should be summarized in a clear, tabular format for easy comparison across a series of derivatives.
Table 1: Characterization Data for Exemplary Pyrazolo[1,5-a]pyridine-7-carboxamide Derivatives
| Compound ID | R-Group (Amine) | Yield (%) | Purity (HPLC, %) | M.P. (°C) | HRMS (M+H)⁺ Calculated | HRMS (M+H)⁺ Found |
| PPA-01 | Cyclopropylamine | 78 | 98.5 | 188-190 | 216.0975 | 216.0971 |
| PPA-02 | Morpholine | 85 | 99.1 | 201-203 | 246.1084 | 246.1088 |
| PPA-03 | Aniline | 72 | 97.8 | 225-227 | 252.1029 | 252.1025 |
| PPA-04 | Benzylamine | 81 | 98.9 | 195-197 | 266.1186 | 266.1182 |
Conclusion and Future Directions
This guide has outlined a robust and reproducible methodology for the synthesis of novel this compound derivatives. The described synthetic pathway, coupled with a rigorous analytical characterization workflow, provides a solid foundation for researchers in drug discovery. The modular nature of the final amide coupling step allows for the rapid generation of a diverse library of compounds.
Future work should focus on the biological evaluation of these novel derivatives. Based on the known activities of the pyrazolo[1,5-a]pyridine scaffold, screening against panels of protein kinases, Mycobacterium tuberculosis strains, or in inflammatory pathway assays would be a logical and promising next step.[1][3][9] Structure-activity relationship (SAR) studies based on this screening data will be invaluable in guiding the design of the next generation of more potent and selective therapeutic agents.
References
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Organic Chemistry Portal. Synthesis of pyrazolo[1,5-a]pyridines. Available from: [Link]
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RSC Publishing. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Available from: [Link]
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ACS Omega. Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Available from: [Link]
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National Institutes of Health (NIH). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Available from: [Link]
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ResearchGate. Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy | Request PDF. Available from: [Link]
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National Institutes of Health (NIH). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Available from: [Link]
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ResearchGate. Synthesis of pyrazolo[1,5-a]pyrimidines under mild conditions. Available from: [Link]
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Semantic Scholar. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Available from: [Link]
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ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]
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PubMed Central. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Available from: [Link]
- Google Patents. CN102844306B - Process for preparation of pyrazole carboxylic acid amide.
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MDPI. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. Available from: [Link]
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PubMed. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available from: [Link]
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ResearchGate. (PDF) NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides.. Available from: [Link]
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Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents. Available from: [Link]
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National Institutes of Health (NIH). Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. Available from: [Link]
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ACS Publications. Peptide Coupling Reagents, More than a Letter Soup. Available from: [Link]
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International Journal of Pharmaceutical Sciences. Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. Available from: [Link]
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A Technical Guide to the Discovery and Optimization of Pyrazolo[1,5-a]pyridine-Based Kinase Inhibitors
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and characterization of kinase inhibitors built upon the Pyrazolo[1,5-a]pyridine scaffold. We will use the journey of a representative molecule, a Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide derivative, to illustrate the core principles and methodologies of a modern kinase inhibitor discovery program.
Introduction: The Power of Privileged Scaffolds in Kinase Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] The historical development of small molecule kinase inhibitors has revealed that certain chemical structures, often referred to as "privileged scaffolds," are particularly well-suited for binding to the ATP pocket of various kinases.[1][3]
The Pyrazolo[1,5-a]pyrimidine scaffold is a prime example of such a framework, forming the core of several FDA-approved drugs, including the Tropomyosin Receptor Kinase (TRK) inhibitors Larotrectinib and Entrectinib.[4] Its bioisostere, the Pyrazolo[1,5-a]pyridine core, offers a similar three-dimensional structure and hydrogen bonding pattern, making it an equally attractive starting point for inhibitor design.[5] This guide will delineate a structured, multi-disciplinary approach to leveraging this scaffold, from initial target validation to preclinical candidate selection.
Chapter 1: Target Selection and Therapeutic Rationale
The inception of any drug discovery project is the selection of a compelling biological target. The decision is multifactorial, weighing the strength of the link between the target and a specific disease, the unmet medical need, and the "druggability" of the target itself. For this guide, we will focus on C-Terminal Src Kinase (CSK) , a non-receptor tyrosine kinase that acts as a critical negative regulator of Src Family Kinases (SFKs), such as LCK in T-cells.[6]
Therapeutic Hypothesis: In immuno-oncology, augmenting T-cell activation is a validated strategy for fighting cancer. LCK is a key initiator of T-cell receptor signaling. By phosphorylating an inhibitory tyrosine residue on LCK, CSK forces it into an inactive conformation. Therefore, inhibiting CSK would release this brake on LCK, potentially lowering the threshold for T-cell activation and enhancing anti-tumor immune responses.[6]
Caption: CSK-mediated negative regulation of T-Cell activation.
Chapter 2: The Path to a Lead: From Scaffold to Optimized Hit
Our lead discovery strategy begins with the Pyrazolo[1,5-a]pyridine scaffold, identified through a combination of literature analysis and screening of an internal compound library. The initial "hit" molecule, identified from a high-throughput screen, displayed modest CSK inhibition (IC50 > 1 µM) but confirmed that the scaffold could be accommodated within the CSK active site. The goal of the hit-to-lead phase is to systematically modify this initial hit to achieve nanomolar potency and favorable drug-like properties.
The core chemical intermediate is the Pyrazolo[1,5-a]pyridine-7-carboxylic acid . The carboxylic acid at the 7-position serves as a versatile chemical handle for generating a diverse library of amide derivatives via parallel synthesis. This allows for rapid exploration of the chemical space around this position to identify substituents that enhance binding affinity and selectivity.
Caption: High-level workflow for hit-to-lead optimization.
Chapter 3: Core Synthesis and Library Generation
The synthesis of the Pyrazolo[1,5-a]pyridine core is a critical, foundational step. A common and effective method is the oxidative [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkenes.[7]
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid Intermediate
This protocol is a representative synthesis; specific reagents and conditions must be optimized for each unique substrate.
-
N-Amination of Pyridine:
-
To a solution of a substituted pyridine in a suitable solvent (e.g., Dichloromethane), add an aminating agent such as O-(Mesitylenesulfonyl)hydroxylamine (MSH) at 0°C.
-
Stir the reaction at room temperature for 12-18 hours until the pyridine is consumed (monitored by TLC or LC-MS).
-
Work up the reaction to isolate the N-aminopyridinium salt.
-
-
Cycloaddition:
-
Dissolve the N-aminopyridinium salt in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP).
-
Add an electron-withdrawing olefin, such as ethyl propiolate, and a base (e.g., potassium carbonate).
-
Heat the reaction mixture (e.g., to 80-100°C) and stir for 4-8 hours. The reaction proceeds via a 1,3-dipolar cycloaddition.[8]
-
After completion, perform an aqueous workup and purify the resulting ethyl pyrazolo[1,5-a]pyridine-7-carboxylate by column chromatography.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the purified ester in a mixture of THF/Methanol and water.
-
Add an excess of a base, such as lithium hydroxide (LiOH).
-
Stir at room temperature for 2-4 hours until saponification is complete.
-
Acidify the reaction mixture with 1N HCl to precipitate the Pyrazolo[1,5-a]pyridine-7-carboxylic acid.
-
Filter, wash with water, and dry the solid product.
-
-
Amide Library Synthesis:
-
In parallel reaction vessels, dissolve the carboxylic acid intermediate in a solvent like DMF.
-
Add a peptide coupling agent (e.g., HATU or EDCI/HOBt) and a base (e.g., DIPEA).
-
Add a diverse selection of primary or secondary amines to each vessel.
-
Stir at room temperature for 12-24 hours.
-
Purify the resulting amide products using parallel purification techniques like mass-directed preparative HPLC.
-
Chapter 4: In Vitro Characterization and SAR Analysis
With a library of compounds in hand, the next step is to determine their inhibitory potency against the target kinase, CSK. This is achieved through robust and reproducible biochemical assays.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[9]
-
Assay Preparation:
-
Prepare a buffer solution suitable for CSK kinase activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare serial dilutions of the synthesized amide compounds in DMSO, then further dilute into the assay buffer. The final DMSO concentration in the assay should be kept low and constant (e.g., <1%).
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of test compound solution.
-
Add 2.5 µL of a solution containing the CSK enzyme and its peptide substrate (e.g., poly-Glu-Tyr).
-
Initiate the reaction by adding 5 µL of an ATP solution. The ATP concentration should be at or near the determined Km value for CSK to ensure sensitive detection of ATP-competitive inhibitors.[10][11]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction remains within the linear range.[11]
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the necessary components for the luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence signal using a microplate reader. The light signal is directly proportional to the ADP produced and thus the kinase activity.
-
-
Data Analysis:
-
Normalize the data using high (DMSO vehicle, 100% activity) and low (no enzyme, 0% activity) controls.
-
Plot the normalized activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Structure-Activity Relationship (SAR) Table
The data from the biochemical assay allows for the construction of an SAR table, which guides the next round of synthesis.
| Compound ID | R-Group (at Amide) | CSK IC50 (nM) |
| Hit-01 | -NH-CH₃ | 1250 |
| Lead-01 | -NH-Cyclopropyl | 350 |
| Lead-02 | -NH-(4-F-Phenyl) | 85 |
| Lead-03 | -NH-(3-Cl-Phenyl) | 62 |
| Lead-04 | -NH-(4-Morpholino) | 15 |
This is a representative table with hypothetical data.
SAR Insights: The transition from a small alkyl group (Hit-01) to a cyclopropyl group (Lead-01) showed a modest improvement. Introducing an aromatic ring (Lead-02, Lead-03) significantly increased potency, suggesting a beneficial hydrophobic interaction in the binding pocket. The incorporation of a morpholino group (Lead-04) provided the best potency, likely by engaging in a key hydrogen bond and improving solubility.
Chapter 5: Cellular Target Engagement and Functional Effects
A potent inhibitor in a biochemical assay is a critical first step, but it is essential to confirm that the compound can enter cells and inhibit the target in its native environment.[12]
Protocol 3: Cellular Target Engagement Assay (Western Blot)
This assay measures the phosphorylation of a downstream substrate of CSK's target, LCK. Inhibition of CSK should lead to an increase in active LCK, which can be measured by a decrease in the inhibitory phosphorylation at Tyr505.
-
Cell Culture and Treatment:
-
Culture a suitable T-cell line (e.g., Jurkat cells) in appropriate media.
-
Plate the cells and allow them to adhere or stabilize.
-
Treat the cells with a dose-response curve of the lead compound (e.g., Lead-04 ) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated LCK (pY505).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody for total LCK to serve as a loading control.
-
-
Analysis:
-
Quantify the band intensities. A dose-dependent decrease in the p-LCK (Y505) signal relative to total LCK confirms cellular target engagement by the CSK inhibitor. The EC50 can be calculated from this data.
-
Conclusion and Future Outlook
This guide has outlined a representative workflow for the discovery of a Pyrazolo[1,5-a]pyridine-based kinase inhibitor. Starting from a privileged scaffold, we demonstrated a logical progression from target validation, through chemical synthesis and library generation, to detailed in vitro and cellular characterization. The hypothetical lead compound, Lead-04 , emerged from an iterative process of design, synthesis, and testing, guided by SAR principles.
The journey for Lead-04 is far from over. Subsequent steps would involve comprehensive selectivity profiling against the entire kinome, detailed ADME/Tox studies, pharmacokinetic evaluation in animal models, and ultimately, in vivo efficacy testing in relevant disease models.[13][14] The Pyrazolo[1,5-a]pyridine and related pyrimidine scaffolds continue to be a fertile ground for the discovery of novel therapeutics, and the principles outlined herein provide a robust framework for their successful development.[1][4]
References
-
Title: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) Source: PubMed Central URL: [Link]
-
Title: Pyrazolo[1,5-a]pyrimidine Scaffold-Based Small Molecules: From Bench to FDA-Approved TRK Kinase Inhibitors (Part 1) Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: PMC - NIH URL: [Link]
-
Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: ACS Publications URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PMC - PubMed Central URL: [Link]
-
Title: Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors Source: PubMed URL: [Link]
-
Title: Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Publications URL: [Link]
-
Title: Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design Source: PubMed URL: [Link]
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Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: MDPI URL: [Link]
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Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing URL: [Link]
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Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: PMC - PubMed Central URL: [Link]
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Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL: [Link]
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An In-Depth Technical Guide to the Spectroscopic Analysis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a detailed exploration of the spectroscopic techniques used to elucidate and confirm the structure of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide, a key heterocyclic scaffold of interest in medicinal chemistry and drug development.[1][2] The pyrazolo[1,5-a]pyridine core is a privileged structure found in various biologically active compounds.[3][4] This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a robust framework for the analysis of this and related compounds.
Molecular Structure and Spectroscopic Overview
A comprehensive structural confirmation of a novel or synthesized compound is the bedrock of any chemical research and development program. For this compound, a multi-faceted spectroscopic approach is not just recommended, but essential for unambiguous characterization. We will employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to build a cohesive and self-validating structural picture.
The analytical workflow is designed to provide orthogonal data points, where each technique corroborates the findings of the others, ensuring the highest level of scientific integrity.
Caption: Workflow for Spectroscopic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical. The analysis of chemical shifts, coupling constants, and signal integrations allows for the precise assignment of each proton and carbon in the molecule.[5][6]
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal six distinct signals in the aromatic and amide regions. The protons on the pyrazolo[1,5-a]pyridine core will exhibit characteristic chemical shifts and coupling patterns. The protons of the amide group will likely appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~8.2 | d | ~2.5 | 1H |
| H-3 | ~6.8 | d | ~2.5 | 1H |
| H-4 | ~7.8 | dd | ~9.0, 1.5 | 1H |
| H-5 | ~7.1 | t | ~7.0 | 1H |
| H-6 | ~8.5 | d | ~7.0 | 1H |
| -NH₂ | ~7.5-8.0 | br s | - | 2H |
-
Expert Rationale: The predictions are based on the known spectrum of the parent pyrazolo[1,5-a]pyridine[7] and the established effects of a carboxamide substituent on a pyridine ring. The electron-withdrawing nature of the amide group is expected to deshield the ortho proton (H-6) significantly. The protons on the pyrazolo ring (H-2 and H-3) will maintain their characteristic doublet splitting.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each carbon atom in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 |
| C-3 | ~95 |
| C-3a | ~148 |
| C-4 | ~115 |
| C-5 | ~120 |
| C-6 | ~130 |
| C-7 | ~135 |
| C=O | ~168 |
-
Expert Rationale: The chemical shifts are estimated from data on similar heterocyclic systems.[8] The amide carbonyl carbon is expectedly the most downfield signal. The bridgehead carbon (C-3a) will also be significantly downfield due to its bonding to two nitrogen atoms. Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign each proton to its corresponding carbon and to map out the connectivity of the entire molecule.[9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for observing the amide protons, which would otherwise exchange with deuterium in solvents like D₂O or CD₃OD.
-
Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous structural assignment.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the key vibrational modes of the amide and the aromatic system will provide confirmatory evidence of the structure.
Table 3: Predicted Key IR Absorptions
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| N-H (Amide) | 3350-3180 (two bands) | Symmetric & Asymmetric Stretch |
| C-H (Aromatic) | 3100-3000 | Stretch |
| C=O (Amide I) | ~1680 | Stretch |
| N-H (Amide II) | ~1620 | Bend |
| C=C, C=N (Aromatic) | 1600-1450 | Ring Stretch |
-
Expert Rationale: The presence of two distinct N-H stretching bands is characteristic of a primary amide. The strong absorption around 1680 cm⁻¹ is a clear indicator of the amide carbonyl (Amide I band). The position of this band can be influenced by conjugation and hydrogen bonding. The aromatic ring stretching vibrations confirm the presence of the heterocyclic core.[10]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a solid sample using either the KBr pellet method or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a transparent disk. ATR is often preferred for its simplicity and minimal sample preparation.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural clues.
Predicted Mass Spectrum
The molecular formula of this compound is C₈H₇N₃O, with a monoisotopic mass of 161.0589 Da.[11] High-resolution mass spectrometry (HRMS) should confirm this elemental composition with high accuracy.
-
Expected Molecular Ion: [M]⁺• at m/z = 161
-
Protonated Molecule (in ESI+): [M+H]⁺ at m/z = 162
Predicted Fragmentation Pathway
The fragmentation of the molecular ion is expected to proceed through characteristic losses of small, stable molecules.
Caption: Predicted Mass Spec Fragmentation.
-
Expert Rationale: The most likely initial fragmentation is the loss of the amide radical (•CONH₂) to form the stable pyrazolo[1,5-a]pyridine cation at m/z 117.[12] Subsequent fragmentation of this core structure could involve the loss of HCN, a common fragmentation pathway for nitrogen-containing heterocycles.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique that will likely yield the protonated molecule [M+H]⁺, while EI is a higher-energy technique that will produce the molecular ion [M]⁺• and more extensive fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500). For HRMS, a TOF (Time-of-Flight) or Orbitrap analyzer is recommended to achieve the necessary mass accuracy.
Conclusion: A Cohesive Structural Narrative
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous structural characterization of this compound. NMR spectroscopy defines the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, particularly the primary amide. Mass spectrometry verifies the molecular weight and elemental composition, while its fragmentation pattern corroborates the proposed structure. This integrated analytical approach ensures the identity and purity of the compound, a critical prerequisite for its use in research and drug development.
References
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Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). ¹H and ¹³C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
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MDPI. (2022). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
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ResearchGate. (2022). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. ResearchGate. [Link]
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National Institutes of Health. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. National Center for Biotechnology Information. [Link]
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PubMed Central. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. National Center for Biotechnology Information. [Link]
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Royal Society of Chemistry. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
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MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]
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National Institutes of Health. (2021). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Center for Biotechnology Information. [Link]
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Semantic Scholar. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. Semantic Scholar. [Link]
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ACS Publications. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
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Usiena air - Unisi. (2020). Design, synthesis, and physicochemical and pharmacological profiling of 7‐ Hydroxy-5-oxopyrazolo[4,3‐b]pyridine-6-carboxamide derivatives with antiosteoarthritic activity in vivo. Usiena air. [Link]
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National Institutes of Health. (2018). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. National Center for Biotechnology Information. [Link]
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ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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ACS Publications. (2014). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. [Link]
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ChemBK. (n.d.). 1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid amide. ChemBK. [Link]
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PubChem. (n.d.). Pyrazolo(1,5-a)pyrido(3,4-e)pyrimidine-3-carboxylic acid, 6-methyl-, ethyl ester, 7-oxide. PubChem. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Substituted Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Specifically, substituted pyrazolo[1,5-a]pyridine-7-carboxylic acid amides are of significant interest due to their potential as therapeutic agents. A thorough understanding of their physicochemical properties is paramount for optimizing drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical for successful drug development. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound class, detailed experimental protocols for their determination, and insights into the influence of substitution on these properties.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine ring system is a fused bicyclic heterocycle that has garnered considerable attention in the field of drug discovery. Its rigid, planar structure provides a well-defined framework for the spatial orientation of various substituents, enabling precise interactions with biological targets. This scaffold is present in a number of compounds that have entered clinical development, highlighting its therapeutic potential. The introduction of a carboxylic acid amide functionality at the 7-position further expands the chemical space and allows for the fine-tuning of physicochemical and pharmacokinetic properties. Substitutions on both the pyrazole and pyridine rings can significantly impact these properties, making a systematic investigation essential for rational drug design.
Synthesis of Substituted Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amides
The synthesis of substituted pyrazolo[1,5-a]pyridine-7-carboxylic acid amides typically involves a multi-step sequence, beginning with the construction of the core heterocyclic scaffold, followed by functionalization and amidation.
Synthesis of the Pyrazolo[1,5-a]pyridine Core
A common and versatile method for the synthesis of the pyrazolo[1,5-a]pyridine core is the [3+2] cycloaddition reaction. This approach involves the reaction of an N-aminopyridinium ylide with an appropriate acetylene derivative. The regioselectivity of this reaction can be influenced by the nature of the substituents on both reactants.
A scalable sonochemical synthetic strategy has also been reported for the synthesis of polysubstituted pyrazolo[1,5-a]pyridines via a catalyst-free [3 + 2] cycloaddition of alkyne and alkene derivatives to 2-imino-1H-pyridin-1-amines, offering an efficient and environmentally friendly alternative.[1]
Introduction of the 7-Carboxylic Acid Moiety
Once the pyrazolo[1,5-a]pyridine core is synthesized, the carboxylic acid group can be introduced at the 7-position through various methods. One common approach is the hydrolysis of a corresponding ester, which can be incorporated during the initial cycloaddition reaction by using an acetylene derivative bearing an ester group. For instance, reacting an N-aminopyridinium ylide with ethyl propiolate would yield a pyrazolo[1,5-a]pyridine-7-carboxylate, which can then be hydrolyzed to the carboxylic acid under basic or acidic conditions.
Amidation
The final step in the synthesis is the formation of the amide bond. This is typically achieved by activating the carboxylic acid and then reacting it with the desired amine. Standard peptide coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt), are commonly employed to facilitate this transformation. This method is robust and allows for the introduction of a wide variety of amine substituents, leading to a diverse library of pyrazolo[1,5-a]pyridine-7-carboxylic acid amides. A series of pyrazolo[1,5-a]pyridine-3-carboxamide derivatives have been successfully synthesized using this amidation strategy.[2]
Sources
- 1. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes and Protocols for Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amides in Anti-Tubercular Drug Discovery
Introduction: A Renewed Imperative in Tuberculosis Research
Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge. The emergence and spread of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains have critically undermined the efficacy of current treatment regimens, creating an urgent need for novel therapeutics with alternative mechanisms of action.[1][2] In this context, heterocyclic scaffolds have emerged as a fertile ground for the discovery of new anti-tubercular agents. Among these, the pyrazolo[1,5-a]pyridine core has garnered significant attention due to its potent and selective activity against Mtb. This document provides a detailed guide for researchers on the application of a specific subclass, pyrazolo[1,5-a]pyridine-7-carboxylic acid amides, in the anti-tubercular drug discovery cascade.
Chemical Synthesis: Building the Core Scaffold and its Derivatives
The synthesis of pyrazolo[1,5-a]pyridine-7-carboxylic acid amides is a multi-step process that begins with the construction of the core heterocyclic system. A common and effective method involves a 1,3-dipolar cycloaddition reaction.
Causality in Synthesis:
The choice of a 1,3-dipolar cycloaddition is strategic. It allows for the convergent assembly of the bicyclic pyrazolo[1,5-a]pyridine core from readily available starting materials—substituted pyridines and propiolates. This approach offers flexibility in introducing substituents at various positions, which is crucial for subsequent structure-activity relationship (SAR) studies. The final amidation step is a robust and well-established reaction, enabling the creation of a diverse library of amide derivatives for biological screening.
Protocol 1: General Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amides
Step 1: Synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylate Intermediate [1]
-
N-amination of Pyridine: To a solution of a substituted pyridine in a suitable solvent (e.g., dichloromethane), add an aminating agent such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH). Stir the reaction at room temperature until the starting pyridine is consumed (monitor by TLC).
-
1,3-Dipolar Cycloaddition: To the resulting N-aminopyridinium salt, add a substituted ethyl or methyl propiolate and a base (e.g., potassium carbonate). The reaction is typically heated to facilitate the cycloaddition. This step forms the core pyrazolo[1,5-a]pyridine ring system with a carboxylate group at the 7-position.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure ethyl or methyl pyrazolo[1,5-a]pyridine-7-carboxylate.
Step 2: Hydrolysis to Carboxylic Acid
-
Dissolve the pyrazolo[1,5-a]pyridine-7-carboxylate intermediate in a mixture of a suitable solvent (e.g., ethanol, THF) and an aqueous solution of a strong base (e.g., NaOH, LiOH).
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain the pyrazolo[1,5-a]pyridine-7-carboxylic acid.
Step 3: Amidation [1]
-
To a solution of the pyrazolo[1,5-a]pyridine-7-carboxylic acid in an anhydrous aprotic solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HBTU, or EDCI/HOBt) and a base (e.g., DIPEA, triethylamine).
-
Stir the mixture for a few minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine.
-
Allow the reaction to proceed at room temperature until completion (monitor by TLC).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final amide product by column chromatography or recrystallization.
Caption: General synthetic workflow for Pyrazolo[1,5-a]pyridine-7-carboxylic acid amides.
In Vitro Evaluation: A Tiered Approach to Screening
A systematic, multi-tiered in vitro screening process is essential to identify promising lead compounds. This process begins with assessing primary anti-tubercular activity, followed by evaluating activity in a more physiologically relevant intracellular model, and finally, determining mammalian cell cytotoxicity to establish a selectivity profile.
Protocol 2: Primary Anti-tubercular Screening (MIC Determination)
This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method.
Rationale: The MABA provides a quantitative measure of a compound's ability to inhibit the growth of Mtb. Alamar Blue (resazurin) acts as a redox indicator; metabolically active (i.e., living) bacteria reduce the blue dye to a pink, fluorescent product (resorufin). A lack of color change indicates bacterial growth inhibition.
-
Preparation: In a 96-well microplate, prepare serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of a standardized Mtb H37Rv inoculum to each well. The final cell density should be approximately 1 x 10⁵ CFU/mL.
-
Controls: Include wells for a 'no drug' positive control (bacteria only) and a 'no bacteria' negative control (broth only). A standard anti-TB drug (e.g., isoniazid, rifampicin) should be included as a reference.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Development: Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well. Re-incubate for 24 hours.
-
Reading: Observe the color change visually or measure the fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Protocol 3: Intracellular Activity against Macrophage-Infected Mtb
Mtb is an intracellular pathogen that primarily resides within host macrophages. Therefore, assessing a compound's ability to inhibit bacterial growth in this environment is a critical step.[3] Autoluminescent Mtb strains can be used for a faster, non-destructive readout.[4]
Rationale: This assay evaluates a compound's ability to penetrate the host macrophage and exert its anti-mycobacterial effect. It provides a more biologically relevant measure of potential efficacy than a simple broth-based MIC assay.
-
Cell Seeding: Seed a macrophage cell line (e.g., RAW 264.7 or THP-1) into a 96-well plate at a density that will result in a confluent monolayer (e.g., 2 x 10⁵ cells/well) and incubate overnight.
-
Infection: Infect the macrophage monolayer with an Mtb strain (e.g., H37Ra or a luminescent reporter strain) at a multiplicity of infection (MOI) of 5-10 for 4 hours.
-
Wash: After the infection period, wash the cells three times with sterile PBS to remove extracellular bacteria.
-
Compound Addition: Add fresh cell culture medium containing serial dilutions of the test compounds to the infected cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Quantification:
-
Luminescent Strain: Read the luminescence directly from the plate using a luminometer.[4]
-
CFU Counting (Traditional): Lyse the macrophages with a solution of 0.1% SDS or Triton X-100. Prepare serial dilutions of the lysate and plate on Middlebrook 7H10 agar. Incubate for 3-4 weeks and count the colony-forming units (CFUs).
-
-
Analysis: Determine the compound concentration that results in a 90% or 99% reduction in luminescence or CFUs compared to the untreated control.
Protocol 4: Mammalian Cell Cytotoxicity Assay
To ensure that the anti-tubercular activity is not due to general toxicity, the compounds must be tested against mammalian cell lines.
Rationale: The goal is to find compounds that are potent against Mtb but have minimal toxicity to host cells. The ratio of cytotoxicity (IC₅₀) to anti-tubercular activity (MIC) is known as the Selectivity Index (SI), a key parameter in prioritizing compounds for further development. An SI > 10 is generally considered desirable.
-
Cell Seeding: Seed a mammalian cell line (e.g., Vero, HepG2, or the same macrophage line from Protocol 3) in a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
Viability Assessment: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or resazurin.[5] After the appropriate incubation time (2-4 hours), solubilize the formazan product (for MTT) and read the absorbance, or read the fluorescence for the resazurin assay.
-
IC₅₀ Determination: Calculate the IC₅₀ value, which is the compound concentration that reduces cell viability by 50% compared to the untreated control.
Caption: Tiered workflow for the in vitro screening of anti-tubercular compounds.
Data Presentation: Summarizing In Vitro Results
Quantitative data should be summarized in a clear, tabular format for easy comparison of compound potency and selectivity.
| Compound ID | R-Group (Amide) | MIC vs Mtb H37Rv (µM) | IC₅₀ vs Vero Cells (µM) | Selectivity Index (SI) |
| PPA-01 | Benzyl | 0.5 | > 50 | > 100 |
| PPA-02 | 4-Fluorobenzyl | 0.05 | > 50 | > 1000 |
| PPA-03 | Cyclohexyl | 1.2 | 35 | 29.2 |
| INH | (Control) | 0.1 | > 100 | > 1000 |
Note: Data are representative and for illustrative purposes.
In Vivo Efficacy Evaluation
Promising compounds identified from in vitro screening must be evaluated in an animal model of tuberculosis to assess their in vivo efficacy and pharmacokinetic properties. The mouse model is the most common for initial in vivo testing.[6]
Protocol 5: Mouse Model of Acute Tuberculosis Infection
Rationale: This model assesses the ability of a compound to reduce the bacterial burden in the lungs and spleen of infected mice, providing a direct measure of its therapeutic potential in a living organism.
-
Infection: Infect mice (e.g., BALB/c or C57BL/6 strain) via aerosol inhalation or intravenous injection with a low dose of Mtb H37Rv (e.g., 100-200 CFUs).
-
Acclimation: Allow the infection to establish for 2-3 weeks.
-
Treatment: Administer the test compound to groups of mice (n=5-10 per group) daily via oral gavage or another appropriate route. Include a vehicle control group and a positive control group treated with a standard TB drug (e.g., isoniazid). Treatment typically lasts for 4 weeks.
-
Monitoring: Monitor the mice for signs of illness and record their body weights throughout the study.
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Aseptically remove the lungs and spleen.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions of the homogenates onto Middlebrook 7H10 agar plates.
-
CFU Counting: Incubate the plates for 3-4 weeks at 37°C and count the number of colonies.
-
Efficacy Calculation: Compare the log₁₀ CFU counts from the treated groups to the vehicle control group. A statistically significant reduction in bacterial load indicates in vivo efficacy.
Caption: Workflow for evaluating in vivo efficacy in a mouse model of tuberculosis.
Mechanism of Action and Structure-Activity Relationship (SAR)
Understanding how a class of compounds works and which structural features are critical for activity is paramount for lead optimization. While the specific target for pyrazolo[1,5-a]pyridine-7-carboxylic acid amides is still under investigation, related compounds from the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes offer valuable insights.
-
Potential Target: Some pyrazolo[1,5-a]pyridine-3-carboxamide analogs have been shown to target the QcrB subunit of the cytochrome bc1 complex, which is essential for mycobacterial energy metabolism.[1] This represents a validated and promising target for anti-TB drug development. It is plausible that the 7-carboxamide derivatives may share this or a similar mechanism. Other related pyrazolo[1,5-a]pyrimidine scaffolds have been associated with different modes of action, including mutations in an FAD-dependent hydroxylase (Rv1751), highlighting the need for empirical target deconvolution for each new series.[7][8][9]
-
Structure-Activity Relationship (SAR) Insights:
-
The Amide Moiety: The nature of the amine used to form the amide is often a critical determinant of activity. SAR studies on related pyrazolo[1,5-a]pyridine-3-carboxamides have shown that lipophilic side chains are crucial for potency.[10] Diaryl side chains have also demonstrated excellent activity against both drug-susceptible and drug-resistant strains.[2]
-
The Pyrazolo[1,5-a]pyridine Core: Substitutions on the core heterocyclic ring can significantly modulate activity, selectivity, and pharmacokinetic properties. For example, in the related pyrazolo[1,5-a]pyrimidin-7-amines, a 3-(4-fluoro)phenyl group was found to be highly effective.[11] Systematic exploration of substituents at available positions on the 7-carboxamide scaffold is necessary to define the optimal decoration for anti-tubercular activity.
-
Conclusion
Pyrazolo[1,5-a]pyridine-7-carboxylic acid amides represent a promising scaffold for the development of new anti-tubercular drugs. Their synthetic tractability allows for the creation of diverse chemical libraries amenable to SAR exploration. The systematic application of the protocols outlined in this guide—from chemical synthesis and robust in vitro screening to in vivo efficacy testing—provides a clear and validated pathway for researchers to identify and advance novel lead compounds. By focusing on compounds with potent intracellular activity and a high selectivity index, the scientific community can move closer to developing next-generation therapeutics to combat the global threat of tuberculosis.
References
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. (2015). ACS Medicinal Chemistry Letters. [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). PubMed. [Link]
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Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2020). MDPI. [Link]
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In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2018). Antimicrobial Agents and Chemotherapy. [Link]
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Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. (2018). ACS Medicinal Chemistry Letters. [Link]
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2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. (2022). Frontiers. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Semantic Scholar. [Link]
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Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. (2017). PubMed. [Link]
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Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. PMC - NIH. [Link]
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Structure-Activity Relationships of Pyrazolo[1,5- a]pyrimidin-7(4 H)-ones as Antitubercular Agents. (2021). PubMed. [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). NIH. [Link]
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One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. (2021). Frontiers. [Link]
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Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021). ResearchGate. [Link]
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Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2021). Journal of Medicinal Chemistry. [Link]
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Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. (2021). Antimicrobial Agents and Chemotherapy. [Link]
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Application Note: A High-Throughput Screening Protocol for the Interrogation of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amide Libraries
Abstract: The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-tubercular and kinase inhibitory effects.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of novel chemical libraries based on the Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide framework. We detail a robust workflow encompassing library synthesis, assay development, automated screening, and a rigorous hit validation cascade designed to identify and prioritize potent and specific modulators of a given biological target. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold in their discovery programs.
Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine core is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery. Its rigid structure and rich electronic properties make it an excellent scaffold for presenting diverse chemical functionalities in a defined three-dimensional space, facilitating precise interactions with biological targets.[5][6] Derivatives have shown potent activity against a range of targets, from infectious disease agents like Mycobacterium tuberculosis to key enzymes in human pathophysiology such as protein kinases.[1][3]
High-throughput screening (HTS) is the cornerstone of modern early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for medicinal chemistry campaigns.[7][8] The primary objective of an HTS campaign is not to discover a perfect drug, but to identify "hits"—compounds that modulate the target in a desired manner—which then serve as the foundation for lead optimization.[7] This protocol outlines a systematic and validated approach to successfully screen a custom library of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amides.
Library Design and Synthesis: Building a High-Quality Screening Deck
The success of any HTS campaign is fundamentally linked to the quality and diversity of the chemical library. Our strategy focuses on generating a library of amides derived from a common Pyrazolo[1,5-a]pyridine-7-carboxylic acid core. This approach, known as parallel synthesis, allows for the systematic exploration of the chemical space around the core scaffold by introducing a wide variety of amine building blocks.
Synthetic Rationale and Protocol
A robust and scalable synthetic route is paramount for library production. We employ a multi-step synthesis culminating in a parallel amidation reaction. A common synthetic approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with electron-deficient alkynes to construct the pyrazolo[1,5-a]pyridine core.[9][10] This is followed by hydrolysis of the resulting ester to the carboxylic acid, which is then activated for amidation.
Protocol: Parallel Amide Synthesis
-
Core Synthesis: Synthesize the key intermediate, ethyl pyrazolo[1,5-a]pyridine-7-carboxylate, following established literature procedures such as the oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds.[10]
-
Hydrolysis: To a solution of ethyl pyrazolo[1,5-a]pyridine-7-carboxylate (1.0 eq) in a 1:1 mixture of THF/water, add LiOH (2.0 eq). Stir the reaction at room temperature for 4-6 hours until TLC/LC-MS analysis indicates complete consumption of the starting material. Acidify the reaction mixture with 1N HCl to pH ~4 and extract with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield pyrazolo[1,5-a]pyridine-7-carboxylic acid.
-
Library Plating: Prepare a stock solution of pyrazolo[1,5-a]pyridine-7-carboxylic acid in a suitable solvent like DMF or DMSO. In parallel, prepare stock solutions of a diverse panel of primary and secondary amines.
-
Parallel Amidation:
-
In an automated liquid handler, dispense 50 µL of the pyrazolo[1,5-a]pyridine-7-carboxylic acid solution (0.2 M, 1.0 eq) into each well of a 96-well reaction block.
-
Add 50 µL of a unique amine solution (0.24 M, 1.2 eq) to each well.
-
Add 75 µL of a coupling agent solution, such as HATU (0.24 M, 1.2 eq), and a base, such as DIPEA (0.4 M, 2.0 eq), in DMF.
-
Seal the reaction block and agitate at room temperature for 12-18 hours.
-
-
Work-up and Quality Control: Upon reaction completion, perform an automated liquid-liquid extraction or solid-phase extraction to purify the amide products. Each library member's identity and purity should be confirmed by LC-MS analysis. A purity threshold of >90% is recommended for HTS.
Caption: Synthetic workflow for the library.
High-Throughput Screening (HTS) Protocol
The HTS process is a multi-stage operation that begins with assay development and culminates in the identification of confirmed hits.
Assay Development and Validation
The foundation of a successful screen is a robust, reliable, and automatable assay.[7]
Causality: The choice of assay is dictated by the biological target. For example, a kinase target would typically use a fluorescence-based assay (e.g., HTRF®, LanthaScreen™) that measures product formation or substrate consumption. The key is to select a technology that is sensitive, has a low background, and is resistant to interference from library compounds.
Protocol: Assay Miniaturization and Validation
-
Miniaturization: Adapt the assay from a 96-well format to a higher density 384- or 1536-well format.[11] This reduces reagent costs and increases throughput. Systematically optimize reagent concentrations (enzyme, substrate, ATP for kinases) and incubation times to achieve a stable signal with minimal reagent usage.
-
Control Definition:
-
Negative Control (0% activity): All assay components except the test compound (replaced with DMSO vehicle).
-
Positive Control (100% inhibition): All assay components with a known, potent inhibitor of the target.
-
-
Dry Run & Z'-Factor Calculation: Before screening the full library, perform a "dry run" using only control wells to assess assay quality.[11] The Z'-factor is a statistical measure of the separation between the positive and negative controls, indicating the assay's robustness.
Formula:Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | Measures the statistical separation between positive and negative controls. | > 0.5 |
| Signal-to-Background | Ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 (assay dependent) |
| CV (%) | Coefficient of variation for both positive and negative controls. | < 15% |
| DMSO Tolerance | The maximum concentration of DMSO that does not significantly affect assay performance. | Typically ≤ 1% |
Table 1: Key assay validation parameters and acceptance criteria.
Automated HTS Workflow
With a validated assay, the full library screen can commence using robotic liquid handling systems to ensure precision and throughput.[7][13]
Caption: Automated HTS workflow.
Protocol: Step-by-Step Primary Screen
-
Compound Transfer: Using an acoustic liquid handler (e.g., Echo), transfer ~50 nL of each compound from the library source plates to the 384- or 1536-well assay plates. This "tip-less" transfer method minimizes cross-contamination.
-
Reagent Dispensing: Add assay reagents (e.g., enzyme, then substrate/cofactor mix) to the assay plates using a non-contact dispenser (e.g., Multidrop Combi).
-
Incubation: Incubate the plates for the optimized time at a controlled temperature.
-
Signal Reading: Read the plates using a high-throughput plate reader compatible with the assay detection modality (e.g., fluorescence intensity, HTRF®, luminescence).
-
Data Acquisition: Raw data from the plate reader is automatically uploaded to a laboratory information management system (LIMS) for analysis.
Data Analysis and Hit Validation Cascade
Raw HTS data is inherently noisy; therefore, a rigorous data analysis and hit validation process is essential to eliminate false positives and prioritize genuine hits for follow-up.[14][15]
Primary Data Analysis and Hit Selection
The goal of primary analysis is to identify wells with activity that is statistically significant compared to the plate's control wells.
-
Normalization: Raw data from each well is normalized to the plate's controls. A common method is to calculate the percent inhibition: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))
-
Hit Calling: A hit threshold is defined, typically as a value greater than 3 standard deviations from the mean of the negative controls. Compounds exceeding this threshold are designated as "primary hits."
Hit Confirmation and Validation
Primary hits must undergo a series of confirmatory and secondary assays to ensure their activity is real, specific, and dose-dependent.[11][16]
Caption: Hit validation and triage cascade.
Protocol: Hit Validation Workflow
-
Hit Confirmation: Primary hits are re-tested under the exact same assay conditions to confirm activity.[15] It is crucial to use a freshly sourced or re-synthesized sample of the compound to rule out degradation or contamination in the original library stock.
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point titration) to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀). This confirms potency and demonstrates a specific pharmacological effect.
-
Counter-Screening: Perform assays designed to identify compounds that interfere with the detection technology itself, rather than interacting with the biological target.[14][17] For example, in a luciferase-based assay, a counter-screen would test for direct inhibition of the luciferase enzyme.
-
Orthogonal Validation: Employ a secondary assay that uses a different detection technology to measure the same biological endpoint.[14] If a compound is a true hit, it should be active in both the primary and orthogonal assays. This step is critical for eliminating technology-specific artifacts.
| Hit ID | Primary IC₅₀ (µM) | Counter-Screen Activity | Orthogonal Assay IC₅₀ (µM) | Status |
| PPA-001 | 0.25 | None | 0.31 | Validated Hit |
| PPA-002 | 0.52 | Inhibits Luciferase | Inactive | False Positive |
| PPA-003 | 1.1 | None | 0.98 | Validated Hit |
| PPA-004 | > 20 | None | > 20 | Inactive |
Table 2: Example data from the hit validation cascade.
Conclusion
This application note provides a detailed, end-to-end protocol for the high-throughput screening of this compound libraries. By integrating robust parallel synthesis, rigorous assay validation, and a stringent hit confirmation cascade, this workflow is designed to maximize the identification of high-quality, validated hits. The causality-driven approach, explaining the rationale behind each step, ensures that researchers can adapt and troubleshoot the protocol for their specific biological targets. The resulting validated hits provide a strong foundation for subsequent structure-activity relationship (SAR) studies and hit-to-lead optimization programs, accelerating the discovery of novel therapeutics based on this privileged scaffold.
References
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BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
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Adhikari, B., & Nojoumi, S. (2016, June 15). High throughput screening of small molecule library: procedure, challenges and future. Journal of Pharmaceutical Care & Health Systems. [Link]
-
ResearchGate. (n.d.). (PDF) High-Throughput Screening Platform To Identify Inhibitors of Protein Synthesis with Potential for the Treatment of Malaria. [Link]
-
National Institutes of Health. (n.d.). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. [Link]
-
National Institutes of Health. (n.d.). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. [Link]
-
JoVE. (2023, March 10). High-Throughput Screening to Obtain Crystal Hits for Protein Crystallography. [Link]
-
Semantic Scholar. (2016, November 20). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazolo[1,5-a]pyridines. [Link]
-
ACS Publications. (2018, June 26). Multicomponent Reaction Based Synthesis of 1-Tetrazolylimidazo[1,5-a]pyridines. [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. [Link]
-
Drug Discovery Today. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. [Link]
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National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. [Link]
-
National Institutes of Health. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
-
KNIME. (2020, June 19). SciLifeLab & KNIME Help Labs Asses Raw Data from HTS. [Link]
-
Semantic Scholar. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]
-
National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. In Next Steps for Functional Genomics. [Link]
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ACS Publications. (2011, June 3). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. [Link]
-
ResearchGate. (2023, March). Multi-component reactions for the synthesis of pyrazolo [1,5-a]quinoline derivatives together with their cytotoxic evaluations. [Link]
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ResearchGate. (2025, December 8). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]
- Google Patents. (n.d.). US10155756B2 - Pyrazolo[1,5-A]pyridine compounds and use thereof.
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. [Link]
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Future Science. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. [Link]
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National Institutes of Health. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. [Link]
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ResearchGate. (2025, August 5). (PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. [Link]
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PubMed. (n.d.). Discovery and Development of Pyrazole-Scaffold Hsp90 Inhibitors. [Link]
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PubMed. (2017, January 5). Pyrazolo[1,5-a]pyridine-3-carboxamide hybrids: Design, synthesis and evaluation of anti-tubercular activity. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. [Link]
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Troubleshooting & Optimization
Overcoming low yields in Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide synthesis
Answering the call of complex synthetic challenges, this Technical Support Center guide is dedicated to researchers, scientists, and drug development professionals navigating the intricacies of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the reaction landscape, empowering you to diagnose and resolve issues like low yield with confidence and scientific rigor.
Technical Inquiry Gateway: Frequently Asked Questions (FAQs)
This section provides rapid, high-level answers to the most common questions encountered during the synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amides.
Q1: My overall yield is consistently low. Where should I start troubleshooting?
A: A low overall yield can originate from two primary stages: the synthesis of the core Pyrazolo[1,5-a]pyridine-7-carboxylic acid scaffold or the final amide coupling step. First, confirm the purity and identity of your starting carboxylic acid using NMR and LC-MS. If the starting material is impure, the final yield will be compromised. If it is pure, the problem most likely lies within the amide coupling reaction conditions.
Q2: My amide coupling reaction is not going to completion. What is the most common reason?
A: Incomplete conversion is typically due to insufficient activation of the carboxylic acid or issues with the amine nucleophile. The Pyrazolo[1,5-a]pyridine core is electron-withdrawing, which can reduce the reactivity of the C7-carboxylic acid. Your choice of coupling reagent and base is therefore critical. A standard carbodiimide reagent like EDC may be insufficient, and a more potent activator like HATU or PyBOP might be required.
Q3: I'm observing multiple side products in my crude reaction mixture. What are they likely to be?
A: Common side products include the unreacted starting materials, the self-condensation of the activated carboxylic acid to form an anhydride, and byproducts from the coupling reagent (e.g., dicyclohexylurea if using DCC). If your amine is a primary amine, you may also see double acylation. Careful selection of reaction temperature and stoichiometry is key to minimizing these.
Q4: Is the formation of an acid chloride a viable strategy for this synthesis?
A: Yes, converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic and effective activation method, particularly for sterically hindered or poorly reactive substrates.[1] However, this method generates HCl as a byproduct, which can be incompatible with sensitive functional groups on your amine. A non-nucleophilic base is required to neutralize the HCl formed during the subsequent amidation.
Deep-Dive Troubleshooting Guide
This guide provides a systematic approach to identifying and solving specific problems leading to low yields.
Problem Area 1: Inefficient Carboxylic Acid Activation
The formation of the amide bond requires the conversion of the carboxylic acid's hydroxyl group into a better leaving group. Inefficiency at this stage is a primary cause of low yields.
Root Cause Analysis:
-
Low Reactivity of the Carboxylic Acid: The electron-deficient nature of the Pyrazolo[1,5-a]pyridine ring system deactivates the carboxyl group, making it less nucleophilic and harder to activate.
-
Inappropriate Coupling Reagent: Using a coupling reagent that is too weak for the substrate.
-
Moisture: Water in the reaction solvent or on glassware can hydrolyze the activated intermediate back to the carboxylic acid.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting poor carboxylic acid activation.
Solutions & Protocols:
-
Upgrade Your Coupling Reagent: If standard carbodiimide reagents like EDC are failing, move to a more powerful uronium or phosphonium-based reagent. These reagents form highly activated esters that are less prone to side reactions like racemization.[2]
Reagent Class Examples Mechanism of Action Key Advantages Carbodiimides EDC, DCC, DIC Forms a highly reactive O-acylisourea intermediate.[2] Cost-effective, common. Uronium Salts HATU, HBTU Forms an activated ester via reaction with HOBt/HOAt analogues. High efficiency, lower risk of racemization. Phosphonium Salts PyBOP, PyAOP Forms an activated phosphonium ester. Excellent for hindered substrates, stable. Mixed Anhydrides Isobutyl Chloroformate Forms a mixed carbonic anhydride. Fast reaction, useful for sterically demanding acids.[1] -
Optimized Protocol for HATU Coupling: This protocol is a robust starting point for difficult couplings.
-
Step 1: Preparation: Under an inert atmosphere (N₂ or Ar), dissolve Pyrazolo[1,5-a]pyridine-7-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or NMP, 0.1 M).
-
Step 2: Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. The solution should remain clear.
-
Step 3: Amine Addition: Add the desired amine (1.2 eq) to the activated acid mixture.
-
Step 4: Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Step 5: Work-up: Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated aq. NaHCO₃, water, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Step 6: Purification: Purify the crude product by flash column chromatography or recrystallization.
-
Problem Area 2: Issues with Amine or Base
The properties of your amine substrate and the choice of base can significantly impact reaction success.
Root Cause Analysis:
-
Poorly Nucleophilic Amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity, slowing down the reaction.
-
Steric Hindrance: Bulky groups near the amine nitrogen or on the carboxylic acid can sterically prevent the coupling from occurring.
-
Incorrect Base: Using a nucleophilic base (e.g., triethylamine in some cases) can lead to side reactions. The pKa of the base must be sufficient to deprotonate the amine and neutralize acid byproducts without interfering with the reaction.
Solutions & Protocols:
-
Increase Reaction Temperature: For poorly nucleophilic or sterically hindered amines, gently heating the reaction (e.g., to 40-60 °C) can often increase the reaction rate and drive it to completion. Monitor carefully to avoid decomposition.
-
Select a Non-Nucleophilic, Stronger Base: Use a hindered base like diisopropylethylamine (DIPEA) or 2,4,6-collidine. These bases are effective at scavenging protons but are too bulky to act as nucleophiles.
-
Consider a Two-Step Acid Chloride Protocol: For extremely challenging couplings, converting the acid to the highly reactive acid chloride can overcome both low nucleophilicity and steric hindrance.
-
Step 1: Acid Chloride Formation: In a flame-dried flask under N₂, suspend the carboxylic acid (1.0 eq) in anhydrous DCM. Add oxalyl chloride (1.5 eq) followed by a catalytic amount of DMF (1 drop). Stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
Step 2: Removal of Excess Reagent: Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl.
-
Step 3: Amidation: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Add a solution of the amine (1.2 eq) and DIPEA (2.5 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir until completion.
-
Problem Area 3: Work-up and Purification Challenges
Low isolated yield is often a result of suboptimal work-up or purification procedures.
Root Cause Analysis:
-
Product Solubility: The final amide product may have poor solubility in common extraction solvents or be partially soluble in the aqueous phase, leading to losses during work-up.
-
Emulsion Formation: The presence of polar solvents like DMF can lead to emulsions during aqueous extraction, making phase separation difficult.
-
Difficult-to-Remove Byproducts: Byproducts from coupling reagents, such as dicyclohexylurea (from DCC) or HOBt, can co-elute with the product during chromatography.
Solutions & Protocols:
-
Optimize Extraction: If using DMF or NMP as a solvent, dilute the reaction mixture with a large volume of ethyl acetate or DCM before washing with water to minimize the amount of polar solvent carried into the work-up. Multiple extractions (3x) are recommended.
-
Byproduct Removal:
-
Ureas (from DCC/DIC): If using DCC, the resulting dicyclohexylurea is poorly soluble in most solvents and can often be removed by filtration of the crude reaction mixture. DIC produces a more soluble urea, making it a better choice for easier purification.
-
HOBt/HATU Byproducts: These are acidic and can be removed by washing the organic layer with a mild base like saturated aq. NaHCO₃.[3]
-
General Reaction Mechanism Visualization
Caption: A simplified overview of the amide bond formation process.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolo[1,5-a]pyridines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Liquid Crystal and Biological Studies - Semantic Scholar. (2016, November 20). Semantic Scholar.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - NIH. (n.d.). NIH.
- Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines - PMC. (n.d.). PubMed Central.
- Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (n.d.).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (n.d.). PubMed Central.
- Amide Synthesis - Fisher Scientific. (n.d.). Fisher Scientific.
- Amide bond formation: beyond the myth of coupling reagents. (2008, June 23). Luxembourg Bio Technologies.
Sources
Technical Support Center: Purification of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amides by Column Chromatography
Welcome to the technical support center for the purification of pyrazolo[1,5-a]pyridine-7-carboxylic acid amides. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this important class of heterocyclic compounds by column chromatography. The unique structural features of this scaffold, possessing both a basic pyridine nitrogen and a hydrogen-bond-donating/accepting amide group, can present specific challenges. This document provides in-depth, experience-based insights and troubleshooting strategies in a direct question-and-answer format to help you achieve optimal purity for your target compounds.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Initial Considerations & Method Development
Question: My crude product of a pyrazolo[1,5-a]pyridine-7-carboxylic acid amide shows multiple spots on TLC. Where do I begin with developing a column chromatography method?
Answer: The first step is a thorough analysis of your crude reaction mixture using Thin Layer Chromatography (TLC). This is not just about identifying the product spot but also about understanding the polarity of your impurities.
A systematic approach to TLC analysis is crucial:
-
Spotting: Dissolve your crude material in a suitable solvent (e.g., dichloromethane or methanol) and spot it on a silica gel TLC plate.
-
Solvent System Screening: Develop multiple TLC plates using a range of solvent systems with varying polarities. Common starting points for pyrazolo[1,5-a]pyridine derivatives include gradients of ethyl acetate in hexane or methanol in dichloromethane.[1]
-
Objective: Your goal is to find a solvent system where your target amide has a retention factor (Rf) of approximately 0.2-0.4. This Rf value in TLC often translates to a good elution profile on a silica gel column.
-
Impurity Analysis: Observe the separation between your product spot and the impurities. Are the impurities more or less polar? This will determine if a simple isocratic elution is sufficient or if a gradient elution is necessary.
Expert Tip: For compounds with basic nitrogen atoms, like the pyrazolo[1,5-a]pyridine core, streaking on the TLC plate is a common issue.[2][3] This is due to strong interactions with the acidic silanol groups on the silica surface.[4][5] To counteract this, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia solution to your TLC developing solvent.[2][6] If streaking is eliminated and you get a clean spot, you should incorporate the same modifier into your column's mobile phase.
Question: My this compound has poor solubility. How does this impact sample loading for column chromatography?
Answer: Poor solubility is a common hurdle. The way you load your sample onto the column can significantly impact the success of your purification. There are two primary methods for sample loading: wet loading and dry loading.
-
Wet Loading: This involves dissolving your crude product in a minimal amount of solvent and pipetting it directly onto the top of the column bed.[7]
-
Causality: It is critical to use the weakest possible solvent that will fully dissolve your compound, ideally the initial mobile phase of your chromatography.[7] If you use a strong solvent (like pure dichloromethane or methanol) to dissolve the sample, it will carry the compound down the column too quickly as a broad band, leading to poor separation.[8]
-
-
Dry Loading: This is often the preferred method for compounds with limited solubility.[8]
-
Protocol: Dissolve your crude mixture in a strong solvent (e.g., methanol, dichloromethane). Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution. Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder. This powder is then carefully layered on top of the packed column.[8]
-
Benefit: Dry loading prevents the dissolution issues associated with wet loading and often results in sharper bands and better separation.[8]
-
| Loading Method | Pros | Cons | Best For |
| Wet Loading | Quick and simple. | Can lead to band broadening if a strong solvent is used. Requires good sample solubility in a weak solvent. | Highly soluble compounds. |
| Dry Loading | Excellent for poorly soluble compounds. Promotes better separation and sharper bands. | More time-consuming. | Compounds with limited solubility in the mobile phase. |
Section 2: Troubleshooting Common Purification Problems
Question: I'm running my column, but my product is streaking/tailing badly, leading to mixed fractions. What is causing this and how can I fix it?
Answer: Peak tailing or streaking is a frequent problem when purifying nitrogen-containing heterocyclic compounds like your pyrazolo[1,5-a]pyridine derivative.[4][7] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of the silica gel.[4][5] This creates a secondary, stronger interaction in addition to the desired partitioning, causing a portion of the molecules to lag behind and elute slowly, resulting in a "tail".
Here’s a troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for peak tailing.
-
Add a Basic Modifier: The most effective solution is to add a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase at a low concentration (e.g., 0.1-1%).[4] The competing base will interact with the acidic silanol sites, effectively shielding them from your compound.
-
Check for Overloading: Loading too much crude material can saturate the stationary phase and lead to band broadening and tailing.[2][3] A general guideline is to load 1-5% of crude material relative to the mass of the silica gel.
-
Consider an Alternative Stationary Phase: If a basic modifier doesn't resolve the issue, your compound may be too basic for silica gel. Consider using a different stationary phase like alumina (which is basic or neutral) or switching to reverse-phase chromatography with a C18 column.[2]
Question: My product is not eluting from the column, even with a highly polar mobile phase. What should I do?
Answer: This is a frustrating situation that can arise from a few different causes.
Possible Cause 1: Compound is Too Polar or Zwitterionic Your this compound has both a basic nitrogen and a potentially acidic amide N-H. While amides are generally neutral, their polarity is high. If there are other polar functional groups, the compound might be binding very strongly to the silica.
-
Solution: If you are using an ethyl acetate/hexane system, you will likely need to switch to a more polar mobile phase. A gradient of methanol in dichloromethane is a common and effective choice for eluting polar heterocyclic compounds.[1] You may need to increase the methanol percentage up to 10-20%.
Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel The acidic nature of silica gel can sometimes cause sensitive compounds to decompose or bind irreversibly.[2][9]
-
Solution:
-
Test for Stability: Before running a large-scale column, perform a simple stability test. Spot your compound on a TLC plate, let it sit in the open for an hour, and then develop it. If you see new spots or a streak from the baseline, your compound is likely unstable on silica.[2][9]
-
Switch Stationary Phase: If decomposition is confirmed, you must switch to a less acidic stationary phase like neutral alumina or consider reverse-phase chromatography.[2]
-
Consider Recrystallization: If chromatography proves to be problematic and reduces your yield, recrystallization can be an excellent alternative for purifying amides.[10] Try dissolving your crude product in a minimum amount of a hot polar solvent like ethanol, acetone, or acetonitrile and allowing it to cool slowly.[10]
-
Question: The separation between my desired amide and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
Answer: Poor separation of closely eluting compounds requires a systematic optimization of your chromatographic conditions.
Key Strategies for Improving Resolution:
| Strategy | Rationale |
| Optimize Mobile Phase Selectivity | The choice of solvents in your mobile phase can influence the types of interactions with your compounds. If you are using a hexane/ethyl acetate system, try switching to dichloromethane/methanol or even a ternary system like hexane/ethyl acetate/dichloromethane. Different solvent combinations can alter the relative affinities of your compounds for the stationary phase, thereby improving separation.[2] |
| Use a Finer Mesh Silica Gel | Switching from a standard 60-120 mesh silica to a finer 230-400 mesh (often used for flash chromatography) increases the surface area and the number of theoretical plates, which can significantly enhance separation efficiency.[1][8] |
| Decrease the Elution Speed | A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, which can improve separation. However, this also increases the purification time and can lead to some band broadening due to diffusion.[7] |
| Reduce Sample Load | Overloading the column is a common cause of poor separation.[2] Ensure you are within the 1-5% sample-to-silica mass ratio. |
| Ensure Proper Column Packing | A poorly packed column with channels or cracks will lead to a non-uniform solvent front and co-elution of compounds.[1] Pack the column as a slurry to ensure a homogenous bed. |
Experimental Protocols
Protocol 1: Step-by-Step Guide to Column Chromatography Purification
-
Solvent System Selection: As determined by TLC analysis, prepare your chosen mobile phase. For a starting point, consider a 9:1 mixture of Dichloromethane:Methanol. If tailing was observed on TLC, add 0.5% triethylamine to the mobile phase.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar mobile phase.
-
Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring no air bubbles are trapped.[1]
-
Add a protective layer of sand on top of the packed silica.[7]
-
-
Sample Loading:
-
Use the dry loading method described in Section 1 for best results.[8]
-
-
Elution:
-
Carefully add your mobile phase to the top of the column.
-
Apply positive air pressure to begin eluting the compounds. Maintain a steady flow rate.[7]
-
If using a gradient, start with a less polar solvent system and gradually increase the polarity by adding more of the polar solvent (e.g., increasing the percentage of methanol in dichloromethane).[1][2]
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compounds by spotting fractions on a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the pure fractions containing your desired product.
-
Evaporate the solvent under reduced pressure to obtain your purified this compound.
-
Caption: General workflow for column chromatography.
References
- BenchChem. (n.d.). Column chromatography conditions for purifying pyrazolo[1,5-a]pyrimidine derivatives.
- BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Reddit. (n.d.). What causes streaking in silica gel column chromatography? r/chemhelp. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chembam.com [chembam.com]
- 7. chemistryviews.org [chemistryviews.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Improving the regioselectivity of functionalization on the pyrazolopyridine core
Ticket ID: PYR-CORE-001 Topic: Improving Regioselectivity in Pyrazolopyridine Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division
Executive Summary
This guide addresses the two most frequent regioselectivity challenges encountered during the functionalization of pyrazolopyridine cores:
-
N-Alkylation Ambiguity: Controlling N1 vs. N2 selectivity in 1H-pyrazolo[3,4-b]pyridines.
-
C-H Activation Steering: Switching selectivity between the electronically favored C3 position and the sterically/mechanistically challenging C7 position in pyrazolo[1,5-a]pyridines.
Module 1: The N-Alkylation Conundrum (Pyrazolo[3,4-b]pyridine)
Root Cause Analysis
The 1H-pyrazolo[3,4-b]pyridine scaffold contains three nitrogen atoms. The pyridine nitrogen (N7) is generally unreactive toward alkylation under basic conditions due to its lone pair being orthogonal to the pi-system or involved in weak repulsion. The challenge lies in the pyrazole ring, where the proton can tautomerize.
-
N1 (Thermodynamic): Generally favored due to the stabilization of the aromatic system and reduced steric clash with the C7-pyridine lone pair.
-
N2 (Kinetic/Steric): Often formed as a minor product or favored when C3 is sterically crowded.
Troubleshooting Guide: N1 vs. N2 Selectivity
Q: I am getting a 60:40 mixture of N1:N2 alkylated products using NaH/DMF. How do I shift this to N1?
A: The "standard" NaH/DMF condition is aggressive and often essentially non-selective because the deprotonated anion is highly reactive (an "ambient anion").
-
Protocol Adjustment: Switch to Cs₂CO₃ in MeCN or K₂CO₃ in Acetone . Using a weaker base and a solvent that allows for thermodynamic equilibration often favors the N1 isomer.
-
The "Heat and Wait" Technique: If N2 forms kinetically, heating the reaction mixture (80°C+) for an extended period after the alkyl halide is consumed can sometimes induce an N2
N1 isomerization via an intermolecular mechanism (if the alkyl group is liable to cleavage/reattachment) or simply by driving the thermodynamic equilibrium during the initial attack.
Q: Can I force N2 selectivity?
A: This is difficult with simple alkyl halides. However, you can exploit Transient Directing Groups or steric blocking.
-
Steric Control: If you introduce a bulky substituent at C3 (e.g., tert-butyl or aryl), N2 alkylation becomes highly unfavorable, pushing selectivity almost exclusively to N1.
-
Electrophile Hardness: Hard electrophiles (like SEM-Cl) in the presence of bulky bases (LiHMDS) at low temperatures (-78°C) tend to favor the kinetic N2 site, though yields vary.
Visual Workflow: N-Alkylation Decision Tree
Caption: Decision matrix for optimizing N-alkylation. Weaker bases and Mitsunobu conditions generally favor the thermodynamic N1 isomer.
Module 2: C-H Activation Switching (Pyrazolo[1,5-a]pyridine)
The Scientific Challenge
In pyrazolo[1,5-a]pyridine, the bridgehead nitrogen (N1) creates a unique electronic environment.
-
C3 (Electrophilic): This position is the most electron-rich (similar to the 3-position of indole). Electrophilic aromatic substitution (EAS) and standard Pd-catalyzed arylation naturally occur here.
-
C7 (Distal/Steric): Functionalizing the C7 position (next to the bridgehead N) is challenging because it is electronically deactivated compared to C3. However, the N1 lone pair can act as a Directing Group (DG) for transition metals.
Protocol: The Ag/Cs Switch for C3 vs. C7 Arylation
Recent breakthroughs have established a divergence in selectivity based on the additive used in Pd-catalyzed C-H arylation.
| Parameter | C3-Selective Arylation | C7-Selective Arylation |
| Target Mechanism | Electrophilic Palladation ( | C-H Activation (CMD/Directing Group) |
| Catalyst | Pd(OAc)₂ (5 mol%) | Pd(OAc)₂ (5-10 mol%) |
| Ligand | PPh₃ or ligand-free | Ligand-free (crucial) |
| Crucial Additive | CsF (Cesium Fluoride) | Ag₂CO₃ (Silver Carbonate) |
| Solvent | Dioxane / DMF | DMSO / Dioxane |
| Temperature | 100-120°C | 120-140°C |
| Selectivity Ratio | >20:1 (C3:C7) | >10:1 (C7:C3) |
Step-by-Step Troubleshooting
Q: I am trying to arylate at C7 using Pd(OAc)₂ and Ag₂CO₃, but I still see significant C3 product. Why?
A: Check your C3 position.[1][2] Is it blocked? If not, C3 is so nucleophilic that "background" electrophilic palladation will occur faster than the directed C7 activation.
-
Fix: If you must have C7 functionalization on a substrate with an open C3, consider blocking C3 first with a halogen (Cl/Br) or an ester. The C3-halo group can be removed later or used for further cross-coupling.
-
Mechanistic Check: Ensure you are not using phosphine ligands. Phosphines can out-compete the weak coordination of the N1 bridgehead nitrogen, killing the C7-directing effect and reverting the system to C3-selectivity based on electronics.
Q: Why does Silver (Ag) favor C7? A: Ag₂CO₃ acts as more than just a base. It likely abstracts the halide from the aryl iodide partner, creating a cationic Pd-species, or facilitates a concerted metalation-deprotonation (CMD) pathway where the carbonate assists in deprotonating the sterically hindered C7 proton via a six-membered transition state anchored at N1.
Visual Workflow: The C-H Activation Switch
Caption: Divergent synthesis pathways. CsF promotes electronic selectivity (C3), while Ag₂CO₃ promotes directed C-H activation (C7).
Module 3: Halogenation & Cross-Coupling FAQs
Q: How do I selectively mono-halogenate? A:
-
C3-Iodination: Use NIS (1.05 eq) in MeCN at RT. This is highly selective for C3.
-
C3,C7-Diiodination: Use NIS (2.5 eq) . The second iodine will eventually go to C7, but it is much slower.
-
C7-Halogenation (Specific): You cannot directly electrophilically halogenate C7 without hitting C3 first. You must use the C-H activation approach (Module 2) or lithiation strategies (n-BuLi at -78°C directs to C7 via N1 coordination) followed by an electrophile quench (I₂/Br₂).
Q: My Suzuki coupling at C7 is failing (low conversion). A: C7 is sterically hindered by the bridgehead nitrogen and the peri-hydrogen at C6.
-
Solution: Switch to Sphos-Pd-G2 or XPhos-Pd-G2 precatalysts. These bulky, electron-rich Buchwald ligands are designed to facilitate oxidative addition and reductive elimination in sterically congested environments.
References
-
Regioselective C-H Arylation (C3 vs C7 Switch)
-
N-Alkylation of Pyrazoles/Indazoles (Mechanistic Analogues)
-
General Pyrazolopyridine Reviews
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Pyrazolo[1,5-a]pyridine-7-carboxylic Acid Amides for Medicinal Chemistry
In the landscape of modern drug discovery, the pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents. Its unique electronic properties and rigid, planar geometry make it an ideal framework for designing potent and selective inhibitors of various biological targets, including kinases, which are pivotal in cancer therapy and the treatment of central nervous system disorders.[1] Among its derivatives, pyrazolo[1,5-a]pyridine-7-carboxylic acid amides are of particular interest due to the versatility of the amide functionality in establishing key interactions within protein binding sites.
This guide provides an in-depth comparison of the two primary synthetic routes for accessing this valuable class of compounds: a [3+2] Cycloaddition-based approach and a Cyclocondensation-based strategy . The analysis will focus on key metrics for drug development professionals, including chemical efficiency, cost-effectiveness, and scalability, supported by detailed experimental protocols and mechanistic insights.
At a Glance: Key Synthetic Strategies
| Feature | Route A: [3+2] Cycloaddition | Route B: Cyclocondensation |
| Key Transformation | 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an alkyne. | Condensation of a 3-aminopyrazole with a 1,3-dicarbonyl compound. |
| Starting Materials | Substituted pyridines, aminating agents, and functionalized alkynes. | Substituted hydrazines, nitriles, and 1,3-dicarbonyl compounds. |
| Potential Advantages | Often proceeds under mild, metal-free conditions. Can offer high regioselectivity. | Utilizes readily available and often cheaper starting materials. |
| Potential Challenges | Synthesis and stability of N-aminopyridinium ylides. Availability of substituted alkynes. | Control of regioselectivity in the cyclization step. Harsher reaction conditions may be required. |
Route A: The [3+2] Cycloaddition Approach
The [3+2] cycloaddition strategy is a powerful method for the construction of the pyrazolo[1,5-a]pyridine core.[2][3] This approach involves the reaction of an N-aminopyridinium ylide, a 1,3-dipole, with a suitable dipolarophile, typically an alkyne or an alkene. The reaction proceeds through a concerted or stepwise mechanism to form the fused heterocyclic system.[4][5]
Workflow for the [3+2] Cycloaddition Route
Caption: Workflow of the [3+2] cycloaddition route.
Mechanistic Insights
The key step in this route is the 1,3-dipolar cycloaddition. The N-aminopyridinium ylide, generated in situ from the corresponding N-aminopyridinium salt, reacts with an electron-deficient alkyne. The reaction is believed to proceed through a concerted mechanism, where the new carbon-carbon and carbon-nitrogen bonds are formed in a single transition state. This is followed by an aromatization step to yield the stable pyrazolo[1,5-a]pyridine ring system. The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents on both the ylide and the alkyne.
Experimental Protocol: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-7-carboxylate
-
N-Amination of Pyridine: To a solution of pyridine in a suitable solvent such as dichloromethane, add an aminating agent like O-mesitylenesulfonylhydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DNPH) at 0 °C. Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC). The resulting N-aminopyridinium salt is often used in the next step without further purification after precipitation and washing.
-
[3+2] Cycloaddition: The N-aminopyridinium salt is treated with a base, such as potassium carbonate or triethylamine, to generate the N-aminopyridinium ylide in situ. To this mixture, a solution of an electron-deficient alkyne, for example, ethyl propiolate, in a solvent like N-methylpyrrolidone (NMP) is added.[3] The reaction is typically stirred at room temperature under an inert atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to afford the ethyl pyrazolo[1,5-a]pyridine-7-carboxylate.
Efficiency and Cost Analysis
| Step | Reagents & Conditions | Typical Yield | Reaction Time | Temperature | Estimated Cost |
| N-Amination | Pyridine, MSH or DNPH, CH2Cl2 | 80-95% | 4-12 h | 0 °C to RT | Moderate |
| Cycloaddition | N-aminopyridinium salt, K2CO3, Ethyl propiolate, NMP | 60-85% | 12-24 h | RT | Moderate to High |
| Hydrolysis | LiOH or NaOH, THF/H2O | >95% | 2-4 h | RT | Low |
| Amidation | Carboxylic acid, Amine, EDCI, HOBt, DMF | 70-90% | 12-24 h | RT | Moderate |
-
Efficiency: This route generally provides good to excellent yields for the individual steps. The mild reaction conditions, particularly for the cycloaddition, are a significant advantage, as they are compatible with a wide range of functional groups.
-
Cost: The cost of this route is largely influenced by the price of the aminating agent and the substituted alkyne. While pyridine and basic reagents are inexpensive, specialized alkynes can be costly, especially on a large scale. 1-Aminopyridinium iodide, a precursor to the ylide, is commercially available but can be a significant cost driver in a large-scale synthesis.[6]
Route B: The Cyclocondensation Approach
The cyclocondensation route represents a more classical yet highly effective method for constructing the pyrazolo[1,5-a]pyridine scaffold.[7] This strategy typically involves the reaction of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. The choice of the 1,3-dicarbonyl component is crucial as it determines the substitution pattern on the pyridine ring.
Workflow for the Cyclocondensation Route
Caption: Workflow of the cyclocondensation route.
Mechanistic Insights
The cyclocondensation reaction is typically catalyzed by either acid or base. The mechanism involves an initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyrazole attacks the second carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazolo[1,5-a]pyridine ring system. The regioselectivity of the cyclization can be a challenge and is often dependent on the nature of the substituents on both reactants and the reaction conditions employed.[8]
Experimental Protocol: Synthesis of Ethyl Pyrazolo[1,5-a]pyridine-7-carboxylate
-
Synthesis of 3-Aminopyrazole: A common method involves the reaction of a hydrazine with a β-ketonitrile. For example, hydrazine hydrate can be reacted with ethyl cyanoacetate to form 3-amino-1H-pyrazole-4-carboxylic acid ethyl ester.[9]
-
Cyclocondensation: The 3-aminopyrazole derivative is reacted with a 1,3-dicarbonyl compound, such as ethyl 2,4-dioxopentanoate, in a suitable solvent like ethanol or acetic acid. The reaction is often heated to reflux for several hours.[7] Acid catalysts like p-toluenesulfonic acid or base catalysts like sodium ethoxide can be employed to facilitate the reaction. After cooling, the product often precipitates and can be collected by filtration, followed by recrystallization or column chromatography for purification.
Efficiency and Cost Analysis
| Step | Reagents & Conditions | Typical Yield | Reaction Time | Temperature | Estimated Cost |
| 3-Aminopyrazole Synthesis | Hydrazine, β-ketonitrile, Ethanol | 70-90% | 2-6 h | Reflux | Low to Moderate |
| Cyclocondensation | 3-Aminopyrazole, 1,3-Dicarbonyl, Ethanol/AcOH | 50-80% | 6-24 h | Reflux | Low to Moderate |
| Hydrolysis | LiOH or NaOH, THF/H2O | >95% | 2-4 h | RT | Low |
| Amidation | Carboxylic acid, Amine, EDCI, HOBt, DMF | 70-90% | 12-24 h | RT | Moderate |
-
Efficiency: The yields for the cyclocondensation step can be more variable compared to the cycloaddition route and are often dependent on the specific substrates used. However, the synthesis of the 3-aminopyrazole precursors is generally high-yielding.
-
Cost: This route is often more cost-effective, particularly for large-scale synthesis. The starting materials, such as hydrazine and simple 1,3-dicarbonyl compounds, are generally inexpensive and readily available. For instance, 3-aminopyrazole is commercially available at a relatively low cost per kilogram.[10] Ethyl 2,4-dioxopentanoate is also commercially available from various suppliers.[11][12][13]
Final Amidation Step
Both synthetic routes converge at the formation of the Pyrazolo[1,5-a]pyridine-7-carboxylic acid, which is then converted to the desired amide. This transformation is typically achieved using standard peptide coupling reagents.
Experimental Protocol: Amidation
To a solution of Pyrazolo[1,5-a]pyridine-7-carboxylic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF), are added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. The desired amine is then added, and the reaction is stirred at room temperature overnight. The product is isolated by aqueous workup and purified by crystallization or column chromatography.[7] Alternatively, thionyl chloride can be used to convert the carboxylic acid to the more reactive acid chloride, which then readily reacts with the amine.[14]
Conclusion and Recommendations
Both the [3+2] cycloaddition and the cyclocondensation routes offer viable pathways for the synthesis of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amides. The choice between the two will largely depend on the specific goals of the research program.
-
For early-stage drug discovery and the synthesis of diverse libraries , the [3+2] cycloaddition route may be more advantageous due to its milder reaction conditions and potentially broader functional group tolerance. This allows for the rapid generation of a wide range of analogs for structure-activity relationship (SAR) studies.
-
For process development and large-scale synthesis , the cyclocondensation route is likely to be the more economically viable option. The lower cost of starting materials and the often simpler purification procedures make it more amenable to scale-up.
Ultimately, a thorough evaluation of both routes with the specific desired substitution patterns is recommended to determine the most efficient and cost-effective strategy for a given project.
References
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- Sivakumar, G., & Rajeswari, D. (2016). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
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- Proposed mechanism for the cyclocondensation reaction between...
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Abbas-Temirek, H. H., & Abo-Bakr, A. M. (2016). Reactions with heterocyclic amidines: Synthesis of several new pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a][2][3][15]triazines. European Journal of Chemistry, 7(1), 107-114.
- El-Sayed, N. N. E., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega, 4(4), 7182-7193.
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- Pyrazole synthesis. Organic Chemistry Portal.
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- Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N H insertion cascade reaction of α-diazoesters and ynones | Request PDF.
- Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxyl
- SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
- 1-Aminopyridinium iodide, 97% 5 g | Buy Online. Thermo Scientific Chemicals.
- Ethyl 2,4-dioxopentano
- Ethyl 2,4-dioxopentano
- Ethyl 2,4-dioxopentano
- Ethyl 2-trans-4-cis-decadienoate natural, = 95 , FG 3025-30-7. Sigma-Aldrich.
- 1-Aminopyridinium iodide 97 6295-87-0. Sigma-Aldrich.
- 615-79-2|Ethyl 2,4-dioxopentano
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide
This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Pyrazolo[1,5-a]pyridine-7-carboxylic acid amide. As a valued professional in research and development, your safety, the integrity of your work, and environmental stewardship are paramount. This guide is structured to provide not just a protocol, but a deep understanding of the causality behind each procedural step, ensuring a self-validating system of safety and compliance in your laboratory.
The following procedures are synthesized from an expert analysis of the compound's constituent chemical moieties—the pyrazolo[1,5-a]pyridine core and the carboxylic acid amide functional group—and are grounded in authoritative safety data for analogous structures and established regulatory standards.
Hazard Assessment and Waste Characterization: A Proactive Approach
The core structure, pyrazolo[1,5-a]pyridine, and its derivatives are known to present several hazards. For instance, the related compound Pyrazolo[1,5-a]pyridine-3-carboxylic acid is classified as a skin and eye irritant and may cause respiratory irritation.[1] Similarly, Pyrazolo[1,5-a]pyridine-7-carboxaldehyde is documented as being harmful if swallowed and also causes skin and eye irritation.[2] The pyridine functional group itself is known to be harmful and potentially toxic upon contact. The carboxylic acid functional group suggests incompatibility with bases and potential corrosivity.[3]
Based on this data, this compound must be handled as hazardous chemical waste . Under no circumstances should it be disposed of via standard trash or sanitary sewer systems.[4]
Table 1: Anticipated Hazard Profile and Incompatibilities
| Hazard Category | Anticipated Risk | Rationale & Causality |
|---|---|---|
| Acute Oral Toxicity | Harmful if swallowed | Based on data for analogous pyrazolo[1,5-a]pyridine structures.[2] |
| Skin Corrosion/Irritation | Causes skin irritation | A common characteristic of pyrazolo[1,5-a]pyridine derivatives and other nitrogen-containing heterocyclic compounds.[1][2] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Consistent with data for related carboxylic acids and pyridine derivatives.[1][2] |
| Respiratory Irritation | May cause respiratory irritation | Inhalation of dust or aerosols should be avoided, as is standard for many fine organic chemicals.[1][2] |
| Chemical Incompatibilities | Strong oxidizing agents, strong bases | The carboxylic acid moiety can react exothermically with bases, and the overall organic structure is susceptible to reaction with strong oxidizers.[1][3][5] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, all handling and disposal preparation must be conducted with appropriate safety measures in place.
-
Engineering Controls : All work, including weighing, preparing solutions, and packaging waste, must be performed within a properly functioning and certified laboratory chemical fume hood.[6] This is the primary line of defense to prevent inhalation of any dust or aerosols.[7] Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[1][8]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory.
-
Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]
-
Hand Protection : Wear chemically resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[10] Dispose of contaminated gloves as hazardous waste.
-
Body Protection : A fully buttoned, long-sleeved lab coat and closed-toe shoes are required to prevent skin contact.[6]
-
Step-by-Step Disposal Protocol
The following protocol provides a systematic workflow for the safe segregation, containment, and disposal of all waste streams containing this compound.
Step 1: Waste Segregation at the Point of Generation
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste : Collect unadulterated this compound, along with any contaminated disposable items like weigh boats, spatulas, and wipers, in a dedicated hazardous waste container.[11]
-
Liquid Waste : Collect solutions containing the compound in a separate, dedicated liquid hazardous waste container.[11]
-
Critical Precaution : Do NOT mix this waste stream with incompatible chemicals, particularly strong bases or strong oxidizing agents.[3][6] All waste must be collected in its pure form or in compatible solutions.[6]
Step 2: Container Selection and Labeling
The integrity of the waste containment is non-negotiable.
-
Container Material : Use chemically compatible, leak-proof containers with secure screw-top caps. High-density polyethylene (HDPE) or borosilicate glass containers are appropriate.[11] Avoid metal containers, which can be corroded by acidic compounds.[3][12]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[6] The label must be fully completed and clearly legible, including:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The approximate percentage of the compound if in a solution.
-
An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date of initial waste accumulation.
-
Step 3: Waste Accumulation and Storage
All hazardous waste must be stored safely pending removal by a certified disposal vendor.
-
In-Lab Storage (Satellite Accumulation Area) : The waste container should be kept at or near the point of generation and under the control of laboratory personnel.[12] It must be kept closed at all times except when adding waste.
-
Central Storage : Store the sealed container in a designated, well-ventilated central accumulation area away from incompatible materials.[13] Secondary containment (e.g., a larger plastic tub) is highly recommended to contain any potential leaks.[12]
-
Regulatory Time Limits : Be aware of your institution's generator status (e.g., Large Quantity Generator, Small Quantity Generator), which dictates the maximum time waste can be stored on-site (typically 90 or 180 days, respectively).[14] For academic labs, specific regulations under EPA's Subpart K may apply, often requiring removal from the lab within twelve months.[15][16]
Step 4: Final Disposal
-
Professional Disposal : The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste management company.[1][2] This ensures the waste is treated and disposed of in compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[12]
-
Documentation : Ensure a chemical waste collection request form is completed as per your institution's Environmental Health & Safety (EHS) department procedures.[6]
Emergency Protocol: Spill Management
In the event of an accidental release, a swift and correct response is crucial.
-
Alert & Evacuate : Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the laboratory.
-
Ventilate : Ensure the area is well-ventilated by keeping the chemical fume hood running.
-
Don PPE : Before cleaning, don the full PPE ensemble described in Section 2.
-
Contain & Absorb : For a small, solid spill, gently cover it with a non-reactive, inert absorbent material such as sand, diatomaceous earth, or vermiculite.[4][17] Avoid raising dust.[1][10]
-
Collect Waste : Carefully sweep or scoop the absorbed material and place it into your labeled hazardous waste container for solids.[1][2][10]
-
Decontaminate : Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Report : Report the incident to your laboratory supervisor and institutional EHS office.
Visualized Disposal Workflows
To further clarify the disposal process, the following diagrams illustrate the critical decision points and procedural flow.
Caption: Decision-making flowchart for waste stream segregation.
Caption: Overall hazardous waste disposal workflow.
By adhering to this comprehensive guide, you contribute to a culture of safety and responsibility, protecting yourself, your colleagues, and the environment.
References
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SAFETY DATA SHEET: Pyridine . Sigma-Aldrich.
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Standard Operating Procedure for Pyridine . University of Washington.
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Safety Data Sheet: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid . Fisher Scientific.
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Safety Data Sheet: Pyridine . PENTA.
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Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine . Benchchem.
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Toxicological Profile for Pyridine . Agency for Toxic Substances and Disease Registry (ATSDR).
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MSDS of 4-Iodo-pyrazolo[1,5-A]pyridine-3-carboxylic acid ethyl ester . Capot Chemical.
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-
Safety Data Sheet: Pyrazolo[1,5-a]pyridine-7-carboxaldehyde . Fisher Scientific.
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40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic) . Electronic Code of Federal Regulations (eCFR).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
